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molecular formula C16H15ClN2O B8526170 1h-Benzimidazole-6-methanol,1-[(2-chlorophenyl)methyl]-2-methyl-

1h-Benzimidazole-6-methanol,1-[(2-chlorophenyl)methyl]-2-methyl-

Cat. No. B8526170
M. Wt: 286.75 g/mol
InChI Key: KGCTWUFDVBENSI-UHFFFAOYSA-N
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Patent
US06352985B1

Procedure details

Five milliliters of thionyl chloride were added to 3.56 g of 1-(2-chlorobenzyl)-6-hydroxymethyl-2-methylbenzimidazole, and the mixture was stirred at room temperature for 20 minutes and then at 80° C. for 20 minutes. After excess thionyl chloride was distilled off under reduced pressure, the residue was dissolved in 10 ml of chloroform, and the solution was crystallized from hexane. The crystals were separated through filtration, washed with hexane, and dried to give 4.07 g of 1-(2-chlorobenzyl)-6-chloromethyl-2-methylbenzimidazole hydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.56 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[Cl:5][C:6]1[CH:24]=[CH:23][CH:22]=[CH:21][C:7]=1[CH2:8][N:9]1[C:13]2[CH:14]=[C:15]([CH2:18]O)[CH:16]=[CH:17][C:12]=2[N:11]=[C:10]1[CH3:20]>>[ClH:3].[Cl:5][C:6]1[CH:24]=[CH:23][CH:22]=[CH:21][C:7]=1[CH2:8][N:9]1[C:13]2[CH:14]=[C:15]([CH2:18][Cl:3])[CH:16]=[CH:17][C:12]=2[N:11]=[C:10]1[CH3:20] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
3.56 g
Type
reactant
Smiles
ClC1=C(CN2C(=NC3=C2C=C(C=C3)CO)C)C=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 80° C. for 20 minutes
Duration
20 min
DISTILLATION
Type
DISTILLATION
Details
After excess thionyl chloride was distilled off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 10 ml of chloroform
CUSTOM
Type
CUSTOM
Details
the solution was crystallized from hexane
CUSTOM
Type
CUSTOM
Details
The crystals were separated through filtration
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
Cl.ClC1=C(CN2C(=NC3=C2C=C(C=C3)CCl)C)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.07 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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